N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Transformations
Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process. This research highlighted a method for generating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, providing insights into cyclopropanation mechanisms and the synthesis of new types of heterocyclic systems Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.
Oxidative Ugi-type Multicomponent Reactions : Ngouansavanh and Zhu (2007) described the application of iodoxybenzoic acid (IBX)-mediated oxidative Ugi-type multicomponent reactions for the N and C1 functionalization of tetrahydroisoquinoline. This method facilitated the synthesis of 1,2-diacylated adducts, showing a versatile approach to functionalize tetrahydroisoquinoline compounds Ngouansavanh & Zhu, 2007.
Heterocyclization of Carboxamides : Novikov, Vostrov, and Maslivets (2005) investigated the heterocyclization of N-Phenylanthranylamide effected by aroyl ketenes. This study resulted in the formation of (E)-2-aroylmethylene-1-phenyl-1,2,3,4-tetrahydroquinazolin-4-ones, contributing to the development of new synthetic methods for heterocyclic enaminoketones Novikov, Vostrov, & Maslivets, 2005.
Biological Activities
Antitumor and Antimicrobial Activities : Research by Deady et al. (2000) synthesized and evaluated the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. These compounds exhibited significant cytotoxic activities against a panel of cell lines, indicating their potential as antitumor agents Deady, Rodemann, Finlay, Baguley, & Denny, 2000.
Anticancer Agents Synthesis : Redda, Gangapuram, and Ardley (2010) investigated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting their cytotoxic activities against breast cancer cell lines. This study provided evidence for the potential of tetrahydroisoquinoline derivatives in cancer treatment Redda, Gangapuram, & Ardley, 2010.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBOIHXDPUDESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.